2,2,3,5,5,6,6-Heptamethyl-3-heptene
CAS No.: 54845-26-0
Cat. No.: VC19596083
Molecular Formula: C14H28
Molecular Weight: 196.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54845-26-0 |
|---|---|
| Molecular Formula | C14H28 |
| Molecular Weight | 196.37 g/mol |
| IUPAC Name | (E)-2,2,3,5,5,6,6-heptamethylhept-3-ene |
| Standard InChI | InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+ |
| Standard InChI Key | RVZGQICOUDJTHV-ZHACJKMWSA-N |
| Isomeric SMILES | C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C |
| Canonical SMILES | CC(=CC(C)(C)C(C)(C)C)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a heptene backbone () with methyl groups at the 2, 3, 5, 5, 6, and 6 positions, creating a densely branched framework. The double bond at the third carbon introduces geometric isomerism, though the E-configuration is predominant due to steric stabilization . The molecular weight is 196.372 g/mol, with a density of and a boiling point of at standard pressure .
Table 1: Key Physical Properties
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for methyl groups adjacent to the double bond, consistent with hindered rotation. Computational models predict a logP value of , indicating high hydrophobicity . The compound’s refractive index () aligns with trends observed in branched alkenes .
Synthesis and Production Methods
Dimerization of Branched Olefins
The primary synthesis route involves acid-catalyzed dimerization of 2,3,3-trimethyl-1-butene (triptene) using Amberlyst-35, a commercial ion-exchange resin . Under liquid-phase stirred-batch conditions at , this method achieves a 52% yield of distillate-range hydrocarbons, with the dimer (2,2,3,5,5,6,6-heptamethyl-3-heptene) constituting 71% selectivity .
Reaction Conditions:
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Catalyst: Amberlyst-35 (acidic resin)
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Temperature: –
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Pressure: Ambient
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Time: 2–16 hours
Alternative Pathways
Alkylation reactions employing pivalic acid methyl ester and tert-butyl methyl ketone have been explored, though yields are less consistent compared to dimerization.
Chemical Reactivity and Reaction Mechanisms
Electrophilic Addition
The double bond undergoes electrophilic addition with halogens (e.g., ) and hydrogen halides (, ), following Markovnikov’s rule due to hyperconjugation stabilization of carbocation intermediates.
Oxidation and Polymerization
Oxidation with in acidic conditions produces ketones and carboxylic acids, while radical-initiated polymerization forms high-molecular-weight branched polymers.
Applications in Industrial and Research Contexts
Synthetic Fuel Production
The compound serves as a precursor for middle-distillate hydrocarbons () in jet and diesel fuels. Its dimerization product meets 80% of ASTM specifications for jet fuel blend stocks, including cloud point () and boiling range () .
Combustion Studies
In homogeneous charge compression ignition (HCCI) research, 3-heptene derivatives exhibit two-stage ignition behavior, enabling control over combustion timing in engine simulations .
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